
Technical Support Center: Optimizing the
Extrusion of 22:0 PC Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 22:0 PC

Cat. No.: B3044051 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive guide to preparing 22:0 PC (1,2-dibehenoyl-sn-glycero-3-

phosphocholine) liposomes via extrusion. It includes detailed experimental protocols,

troubleshooting guides, and frequently asked questions to address common challenges

associated with this high-transition-temperature phospholipid.

Experimental Protocols
Protocol 1: Preparation of 22:0 PC Liposomes by Thin-
Film Hydration and Extrusion
This protocol details the preparation of unilamellar 22:0 PC liposomes. Due to the high phase

transition temperature (Tc) of 22:0 PC (approximately 75-80°C), it is crucial to maintain the

temperature of the lipid suspension and extrusion apparatus above this Tc.

Materials:

1,2-dibehenoyl-sn-glycero-3-phosphocholine (22:0 PC)

Chloroform or a chloroform:methanol mixture

Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline (HBS))

Mini-extruder with a heating block
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Polycarbonate membranes (various pore sizes, e.g., 100 nm, 200 nm, 400 nm)

Gas-tight syringes

Round-bottom flask

Rotary evaporator

Water bath or heating block

Procedure:

Lipid Dissolution:

Weigh the desired amount of 22:0 PC powder and transfer it to a round-bottom flask.

Dissolve the lipid in a suitable volume of chloroform (or chloroform:methanol) to ensure

complete dissolution. For example, a concentration of 10-20 mg/mL can be used.[1]

Gently swirl the flask to aid dissolution.

Thin-Film Formation:

Attach the flask to a rotary evaporator.

Partially submerge the flask in a water bath set to a temperature below the lipid's Tc (e.g.,

40-50°C).

Rotate the flask and apply a vacuum to evaporate the organic solvent, leaving a thin,

uniform lipid film on the inner surface of the flask.

Continue to apply the vacuum for at least one hour after the film appears dry to remove

any residual solvent.

Hydration:

Pre-heat the hydration buffer to a temperature above the Tc of 22:0 PC. A temperature of

80°C is recommended.[2]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b3044051?utm_src=pdf-body
https://www.sigmaaldrich.com/SG/en/technical-documents/protocol/cell-culture-and-cell-culture-analysis/transfection-and-gene-editing/liposome-preparation
https://www.benchchem.com/product/b3044051?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12135973/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3044051?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add the pre-heated buffer to the round-bottom flask containing the lipid film. The final lipid

concentration can be varied, but a common starting point is 10-20 mg/mL.

Agitate the flask by gentle swirling or vortexing to hydrate the lipid film. This will result in

the formation of multilamellar vesicles (MLVs). The suspension will appear milky.

To improve hydration and facilitate extrusion, it is recommended to subject the MLV

suspension to several freeze-thaw cycles. This involves freezing the suspension in liquid

nitrogen and thawing it in a water bath set above the Tc.[1][2]

Extrusion:

Assemble the mini-extruder with the desired polycarbonate membrane pore size (e.g., 100

nm), following the manufacturer's instructions.

Pre-heat the extruder's heating block to the desired extrusion temperature (e.g., 80°C).[2]

Allow the extruder to equilibrate at this temperature for at least 10-15 minutes.

Draw the MLV suspension into one of the gas-tight syringes and place it in the extruder.

Place an empty syringe in the opposing port.

Manually and steadily push the plunger of the filled syringe to pass the lipid suspension

through the membrane to the empty syringe. This constitutes one pass.

Repeat the extrusion for a recommended number of passes. For 22:0 PC, 21 passes have

been shown to be effective.[2] Generally, 11-51 passes are considered optimal for

achieving a narrow size distribution.

Characterization:

After extrusion, the resulting unilamellar liposome suspension should be characterized for

size, polydispersity index (PDI), and concentration. Dynamic Light Scattering (DLS) is a

common technique for measuring size and PDI.

Protocol 2: Characterization by Dynamic Light
Scattering (DLS)
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Procedure:

Allow the extruded liposome suspension to cool to room temperature.

Dilute a small aliquot of the liposome suspension with the hydration buffer to an appropriate

concentration for DLS measurement to avoid multiple scattering effects.

Equilibrate the sample to the desired measurement temperature (e.g., 25°C) in the DLS

instrument.

Perform the DLS measurement to obtain the intensity-weighted size distribution, Z-average

diameter, and PDI. A PDI value below 0.2 is generally indicative of a monodisperse

population.

Data Presentation
The following tables summarize key parameters and expected outcomes for the extrusion of

22:0 PC liposomes based on available literature.

Table 1: Recommended Extrusion Parameters for 22:0 PC Liposomes
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Parameter Recommended Value Rationale & Notes

Extrusion Temperature 80°C - 100°C

Must be above the Tc of 22:0

PC to ensure the lipid is in a

fluid state for successful

extrusion and to prevent

membrane clogging.[2]

Number of Passes 21 passes

A specific protocol for 22:0 PC

used 21 passes.[2] Generally,

11-51 passes are optimal for

achieving a stable size and low

PDI.

Lipid Concentration 10 - 25 mM

Higher concentrations may

increase back pressure and be

more difficult to extrude.

Starting with a lower

concentration is

recommended.

Table 2: Influence of Extrusion Pressure on Liposome Size (General Guidance)

Membrane Pore Size Recommended Pressure Expected Outcome

400 nm ~25 psi

Slower extrusion rate allows

for the formation of larger,

more homogeneous vesicles.

[3]

100 nm ~125 psi

A steady flow is achieved,

suitable for producing vesicles

around this size.[3]

< 100 nm 400 - 500 psi

Higher pressure is needed for

rapid extrusion to improve

trapping efficiency and size

homogeneity for smaller

vesicles.[3]
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Table 3: Expected Liposome Characteristics after Extrusion

Membrane Pore
Size

Expected Z-
Average Diameter

Expected PDI Notes

100 nm ~110 - 140 nm < 0.2

The final liposome

size is typically slightly

larger than the

membrane pore size.

[3]

200 nm ~210 - 250 nm < 0.2

A low PDI indicates a

narrow size

distribution.

400 nm ~410 - 460 nm < 0.2

Characterization is

essential to confirm

the final size and PDI.
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Caption: Workflow for 22:0 PC Liposome Preparation.
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Problem Encountered

High Back Pressure / Clogged Filter
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Is Extrusion Temp > Tc (80°C)?
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Caption: Troubleshooting Guide for 22:0 PC Liposome Extrusion.

Troubleshooting and FAQs
Q1: Why is it so difficult to extrude my 22:0 PC liposome suspension? I'm experiencing very

high back pressure.
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A1: The most likely reason is that the extrusion temperature is too low. 22:0 PC has a high

phase transition temperature (Tc) of approximately 75-80°C. If you attempt to extrude below

this temperature, the lipid bilayers are in a gel state, making them rigid and unable to pass

through the membrane pores.[1] This leads to high back pressure and potential clogging of the

membrane.

Solution: Ensure that your extruder's heating block and the liposome suspension are

maintained at a temperature of at least 80°C, and preferably slightly higher, throughout the

entire extrusion process.[2] Allow the equipment to pre-heat thoroughly before starting.

Q2: My final liposome population has a large size and a high polydispersity index (PDI). How

can I improve this?

A2: A high PDI and large-than-expected size can result from several factors:

Insufficient Number of Passes: A low number of extrusion passes may not be enough to fully

homogenize the liposome suspension. Studies suggest that for many lipid formulations, the

optimal number of passes is between 11 and 51 to achieve a stable, narrow size distribution.

A specific protocol for 22:0 PC found 21 passes to be effective.[2]

Incomplete Hydration: If the initial lipid film is not fully hydrated, large, non-uniform MLVs will

be present, which are difficult to downsize effectively.

Extrusion Temperature: As mentioned, a temperature below the Tc can lead to inefficient

extrusion and a heterogeneous population of liposomes.

Solutions:

Increase the number of extrusion passes to at least 21.

Ensure the lipid film is thin and evenly distributed before hydration. Improve hydration by

vigorous vortexing and performing several freeze-thaw cycles.

Confirm that the extrusion temperature is consistently above 80°C.

Q3: I seem to be losing a significant amount of my lipid sample during extrusion. What could be

the cause?
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A3: Sample loss during extrusion can be due to:

Leakage from the Extruder: Improper assembly of the mini-extruder, such as misaligned filter

supports or O-rings, can cause the sample to leak.

Membrane Clogging: If the extrusion temperature is too low, lipids can solidify on the

membrane, leading to clogging and loss of sample that cannot be pushed through.

"Dead Volume" in the Extruder: The internal components of the extruder will retain a small

amount of the sample.

Solutions:

Carefully assemble the extruder according to the manufacturer's instructions, ensuring all

parts are correctly seated and tightened.

Before adding your lipid suspension, you can prime the extruder by passing a small

amount of buffer through it. This can help to wet the internal surfaces and reduce sample

loss due to adhesion.

As with other issues, ensure the extrusion temperature is sufficiently high to prevent

clogging.

Q4: Can I use a lower extrusion temperature if I include cholesterol in my 22:0 PC formulation?

A4: Including cholesterol in a lipid formulation can modulate membrane fluidity. However, for a

lipid with a very high Tc like 22:0 PC, it is still recommended to perform the extrusion at a

temperature above the Tc of the primary lipid. While cholesterol can disrupt the tight packing of

saturated lipids, it may not lower the overall transition temperature of the mixture enough to

allow for efficient extrusion at a significantly lower temperature. It is always best to perform

extrusion above the highest transition temperature of any lipid component in the mixture.

Q5: How long are my extruded 22:0 PC liposomes stable?

A5: The stability of liposomes depends on various factors, including the storage temperature

and the composition of the hydration buffer. Due to the saturated nature of the acyl chains, 22:0
PC liposomes are chemically stable against oxidation. However, they may be prone to
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aggregation and fusion over time, especially if stored at temperatures below their Tc. For short-

term storage (1-2 days), it is recommended to keep them at 4°C. For longer-term storage, the

stability would need to be empirically determined.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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